[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid
Overview
Description
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid is a boronic acid derivative with the molecular formula C6H6BNO4. It is a heterocyclic compound containing both boronic acid and dioxolopyridine moieties.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s worth noting that the compound’s water solubility is reported to be very high , which could potentially impact its bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is commonly used are known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid typically involves the reaction of a pyridine derivative with boronic acid or its ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid: Unique due to its specific structure and boronic acid functionality.
[1,3]Dioxolo[4,5-B]benzene-6-boronic acid: Similar structure but with a benzene ring instead of pyridine.
[1,3]Dioxolo[4,5-B]thiophene-6-boronic acid: Contains a thiophene ring, offering different electronic properties.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2,9-10H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIORSSNVQRHBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)OCO2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726125 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019767-68-0 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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